molecular formula C40H100Cl10N10 B1243481 N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride CAS No. 304911-07-7

N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride

Cat. No.: B1243481
CAS No.: 304911-07-7
M. Wt: 1075.8 g/mol
InChI Key: SDCORWASRCIIGQ-ZFUJZCRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGC-11144 involves the chemical modification of polyamines.

Industrial Production Methods: Industrial production of CGC-11144 is typically carried out in specialized laboratories with the capability to handle complex organic synthesis. The process involves multiple steps of purification and quality control to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: CGC-11144 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.

    Substitution: CGC-11144 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated analogues .

Scientific Research Applications

CGC-11144 has a wide range of applications in scientific research:

Mechanism of Action

CGC-11144 exerts its effects by mimicking natural polyamines and interfering with their metabolic pathways. It inhibits the enzyme ornithine decarboxylase, which is crucial for polyamine synthesis. This inhibition leads to a decrease in intracellular polyamine levels, thereby suppressing cell proliferation and inducing apoptosis in cancer cells . Additionally, CGC-11144 can bind to DNA, disrupting its structure and function .

Properties

CAS No.

304911-07-7

Molecular Formula

C40H100Cl10N10

Molecular Weight

1075.8 g/mol

IUPAC Name

N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride

InChI

InChI=1S/C40H90N10.10ClH/c1-3-41-23-5-7-25-43-27-9-11-29-45-31-13-15-33-47-35-17-19-37-49-39-21-22-40-50-38-20-18-36-48-34-16-14-32-46-30-12-10-28-44-26-8-6-24-42-4-2;;;;;;;;;;/h21-22,41-50H,3-20,23-40H2,1-2H3;10*1H/b22-21+;;;;;;;;;;

InChI Key

SDCORWASRCIIGQ-ZFUJZCRHSA-N

SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Isomeric SMILES

CCNCCCCNCCCCNCCCCNCCCCNC/C=C/CNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Synonyms

CGC-11144

Origin of Product

United States

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